molecular formula C10H9N3O3 B8334552 1-Acetamido-1,4-dihydro-2,3-quinoxalinedione

1-Acetamido-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B8334552
M. Wt: 219.20 g/mol
InChI Key: RFAPIKGCDXXOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetamido-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

N-(2,3-dioxo-4H-quinoxalin-1-yl)acetamide

InChI

InChI=1S/C10H9N3O3/c1-6(14)12-13-8-5-3-2-4-7(8)11-9(15)10(13)16/h2-5H,1H3,(H,11,15)(H,12,14)

InChI Key

RFAPIKGCDXXOAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C2=CC=CC=C2NC(=O)C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-amino-1,4-dihydro-2,3-quinoxalinedione (53 mg, 0.30 mMol) and pyridine (1 mL, fresh distilled from KOH before use) and acetic anhydride (1 mL, Aldrich) was stirred under nitrogen at 60° C. for 4 hrs. The reaction mixture became a clear solution. All of solvent and reagent were then evaporated under reduced pressure and washed with benzene:cyclohexane=1:1(2×2 mL); ether (2×2 mL), dried at 60° C. with rotavapor for 2 h, affording 57 mg (86%) of pure 1-acetamido-1,4-dihydro-2,3-quinoxalinedione as a white powder; mp: 211°-213° C. IR (KBr, cm-1): 3430; 3127; 1741; 1717; 1668. NMR (1H, DMSO-d6) δ 2.326 (s, 3H); 7.121-7.287 (m, 4H); 12.345 (s, 1H). Mass:calcd for C10H9N3O3 (M+) m/z:219.0641; found: 219.0651.
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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